molecular formula C21H30O2 B12093075 1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B12093075
M. Wt: 314.5 g/mol
InChI Key: QTVNPWWLYMFLEI-MLYQTUFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a corticosteroid hormone. This compound is part of the steroid hormone family, which plays a crucial role in various physiological processes, including metabolism, immune response, and regulation of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19+,20-,21-/m0/s1

InChI Key

QTVNPWWLYMFLEI-MLYQTUFZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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